

Propiomazine maleate research chemical applications

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Compound Focus: Propiomazine maleate

CAS No.: 3568-23-8

Cat. No.: S622169

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Propiomazine Maleate: Research Application Notes

1. **Chemical and Physical Profile** Propiomazine maleate is the maleate salt of propiomazine, a phenothiazine derivative. Its key identifiers are summarized in the table below.

Property	Specification
Systematic Name	1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one maleate [1]
Molecular Formula	$C_{20}H_{24}N_2OS \cdot C_4H_4O_4$ [2]
Molecular Weight	456.555 g/mol [2]
CAS Number	3568-23-8 [2]
Salt Molar Mass	340.49 g·mol ⁻¹ (Free base) [3]
Form	Solid (salt), Free base is an oil [4]

2. **Primary Research Applications and Pharmacological Basis** Propiomazine is characterized as an **orally active antihistamine agent with pronounced sedative effects** [4]. Its research applications are founded on its complex receptor interaction profile.

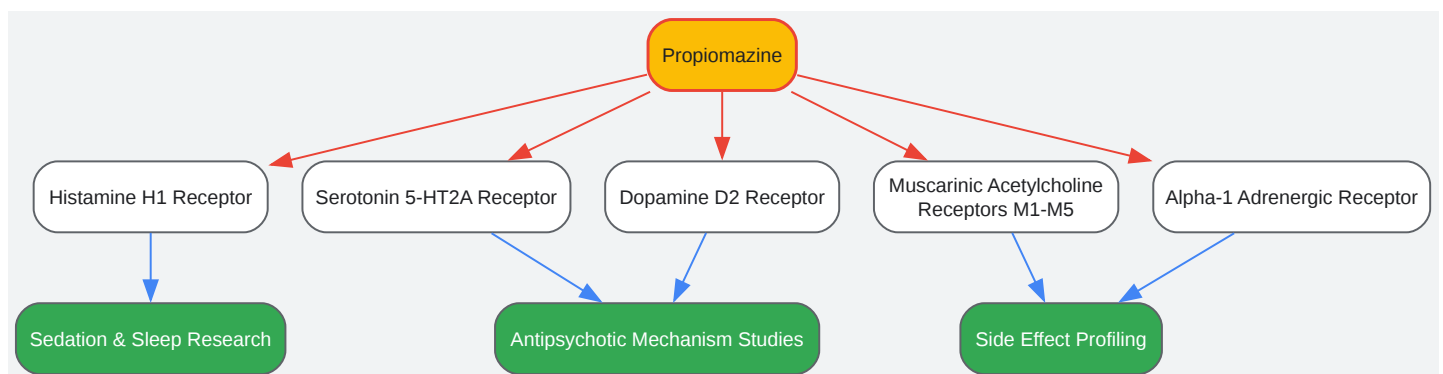
- **Application 1: Sedative and Anxiolytic Research**

- **Purpose:** Study of pre-procedural sedation, anxiety relief, and insomnia treatment [3].
- **Biological Rationale:** The strong sedative effect is primarily mediated through the **antagonism of the central histamine H1 receptor** [3]. This action is leveraged in research models for sleep and sedation.

- **Application 2: Receptor Profiling and Neuropharmacology**

- **Purpose:** Serves as a tool compound for studying the effects of multi-receptor antagonism [3].
- **Mechanism Insights:** Propiomazine exhibits a broad receptor antagonism profile. It blocks several key receptors:
 - **Dopamine receptors** (D1, D2, D4)
 - **Serotonin receptors** (5-HT2A, 5-HT2C)
 - **Muscarinic acetylcholine receptors** (M1-M5)
 - **Alpha-1 adrenergic receptor**
 - **Histamine H1 receptor** [3]
- Its pharmacological profile is notable for greater activity at the 5-HT2A receptor than at the D2 receptor, which may explain a lower incidence of extrapyramidal side effects in research models compared to typical antipsychotics [3].

The following diagram illustrates the primary receptor targets and the downstream research applications of **propiomazine maleate**.



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3. Experimental Data and Research Findings Key quantitative findings from preclinical and clinical research are consolidated below.

Parameter	Findings	Experimental Context
Bioavailability	Oral: ~33% [3]	Human study [3]
Elimination Half-Life	~9 hours [3]	Human study [3]
Protein Binding	81% [3]	-
Nasal Administration	Rapid absorption followed by rapid plasma concentration reduction [5]	Rat model (0.2 mg/kg) [5]
Prolactin Effect	Increased plasma prolactin concentrations [4]	Rat model (IV, 0.31-20 mg/kg) [4]
Hepatoprotective Effect	Protection against CCl ₄ -induced hepatic injury [4]	Rat model (IP, 25 mg/kg at 0 and 3h) [4]

4. Detailed Experimental Protocols

Protocol 1: Synthesis of High-Purity Propiomazine Maleate This improved protocol controls isomeric impurities like isopropiomazine to below 0.10% [1].

- **Reaction:** Charge a mixture of toluene (250 ml) and water (50 ml) with 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g, 0.427 mol). Basify with aqueous NaOH at **<10°C**. Separate the organic (toluene) layer.
- **Condensation:** To the toluene layer, add 2-propionyl phenothiazine (50 g, 0.171 mol) and potassium hydroxide flakes (19 g, 0.342 mol) at **<10°C**. Slowly heat the reaction mixture to reflux and maintain for **5-6 hours** under azeotropic conditions. Monitor reaction completion by HPLC.
- **Work-up:** Cool the mixture to 25-30°C, add water (200 ml), stir for 15 minutes, and separate the organic layer. Concentrate under reduced pressure to obtain the crude propiomazine base.
- **Salt Formation & Purification:** Dissolve the crude base in methanol (200 ml) and stir for 15 minutes at 25-30°C to obtain a clear solution. Add maleic acid (20 g) to this solution and stir for **4-5 hours** at 25-30°C. Filter the precipitated solid and dry to obtain pure **propiomazine maleate**. Yield: ~34 g. Purity: >99.5% [1].

Protocol 2: In Vivo Sedation and Pharmacokinetic Study

- **Animal Model:** Adult Sprague-Dawley rats.
- **Dosing:** Administer propiomazine at 0.2 mg/kg via nasal administration [5].

- **Sample Collection:** Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120 mins post-dose) from a catheter.
- **Bioanalysis:** Determine plasma concentrations of propiomazine using a validated LC-MS/MS method.
- **Data Analysis:** Calculate pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$) using non-compartmental analysis. Correlate plasma levels with behavioral measures of sedation (e.g., locomotor activity).

5. Handling, Safety, and Regulatory Status

- **Controlled Substance:** Classified as a controlled substance in several territories and is **not for sale to the public**; for research use only [4].
- **Occupational Safety:** Requires Occupational Exposure Limit (OEL) and Occupational Exposure Band (OEB) risk assessments for safe handling in a laboratory or manufacturing environment [2].
- **Side Effects (Research Context):** The primary expected effect in research models is drowsiness/sedation. More serious, rare side effects noted in clinical settings include convulsions, fast/irregular heartbeat, high fever, significant changes in blood pressure, and severe muscle stiffness [3].

Key Takeaways for Researchers

- **Key Advantage:** The primary advantage of the improved synthetic route is the production of **high-purity propiomazine maleate (>99.5%)** with minimal isomeric impurity [1]. This is critical for ensuring reproducible results in pharmacological research.
- **Research Utility:** Its broad receptor profile makes it a valuable tool for studying sedative mechanisms and the interplay between histaminergic, serotonergic, and dopaminergic systems.
- **Experimental Consideration:** The low oral bioavailability (33%) suggests that parenteral routes (IV, IP, nasal) may be preferred in preclinical studies to achieve higher and more consistent systemic exposure [3] [5].

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